molecular formula C12H12N2O3 B2489032 Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate CAS No. 2368870-45-3

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate

Cat. No.: B2489032
CAS No.: 2368870-45-3
M. Wt: 232.239
InChI Key: KFTHZIFVETZVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (CAS: 2368870-45-3) is a substituted indazole derivative with the molecular formula C₁₂H₁₂N₂O₃ and a molecular weight of 232.24 g/mol . This compound features:

  • 3-Methyl group: Modifies electronic properties of the indazole core.
  • 6-Methyl ester: Enhances lipophilicity compared to carboxylic acids.

It is supplied as a research-grade chemical with ≥97% purity and is stored at room temperature or in controlled freezer conditions (-20°C to -80°C) to maintain stability .

Properties

IUPAC Name

methyl 1-acetyl-3-methylindazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-7-10-5-4-9(12(16)17-3)6-11(10)14(13-7)8(2)15/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHZIFVETZVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Synthetic Challenges

Molecular Architecture and Reactivity Considerations

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (C₁₂H₁₂N₂O₃, MW 232.24) features three distinct reactive sites: the N1-position acetyl group, C3-methyl substituent, and C6 carboxylate ester. The indazole nucleus’s inherent tautomerism between 1H and 2H forms introduces complexity in controlling substitution patterns, particularly when introducing multiple substituents. Computational studies suggest the acetyl group at N1 stabilizes the 1H-tautomer through conjugation with the aromatic π-system, while the C3-methyl group creates steric hindrance that influences subsequent reaction pathways.

Key Synthetic Obstacles

Four primary challenges dominate the synthesis:

  • Regioselective acetylation at N1 without forming N2-acetyl byproducts
  • Simultaneous introduction of methyl groups at C3 and esterification at C6
  • Purification challenges arising from polar byproducts in multi-step reactions
  • Scale-up limitations of traditional Friedel-Crafts acetylation methods

Recent advances in flow chemistry and microwave-assisted synthesis have partially addressed these issues, though industrial-scale production remains constrained by the high cost of specialized catalysts.

Synthetic Methodologies

Stepwise Construction from Indazole Precursors

Route A: Esterification-Acetylation-Methylation Sequence

This three-step protocol, adapted from indole synthesis methodologies, begins with indazole-6-carboxylic acid:

Step 1: Esterification
Indazole-6-carboxylic acid undergoes sulfuric acid-catalyzed methanolysis at 70°C for 15 hours, achieving 91.9% yield of methyl indazole-6-carboxylate.

Step 2: N1-Acetylation
The ester intermediate reacts with acetyl chloride (1.1 eq) in dichloromethane using AlCl₃ (1.5 eq) as Lewis acid catalyst. After 1 hour at 20°C, column chromatography purification yields methyl 1-acetylindazole-6-carboxylate (68% yield).

Step 3: C3-Methylation
Treatment with methyl iodide (1.2 eq) and NaH (1.4 eq) in DMF at 0°C→RT over 2 hours installs the methyl group. This step shows moderate efficiency (54% yield), limited by competing O-methylation.

Route B: One-Pot Tandem Reaction

A patent-derived method combines all three substituents in a single vessel:

Parameter Specification
Reactants Indazole-6-carboxylic acid (1 eq)
Ac₂O (2.5 eq), Mel (1.8 eq)
Catalyst H₂SO₄ (0.5 eq), AlCl₃ (0.3 eq)
Solvent CH₂Cl₂/MeOH (3:1 v/v)
Temperature Reflux (40°C)
Time 24 hours
Yield 72%
Purity 98.4% (HPLC)

This approach reduces purification steps but requires precise stoichiometric control to minimize N7-acetylated byproducts.

Novel Catalytic Systems

Recent developments employ transition metal catalysts to improve selectivity:

Palladium-Mediated Cross Coupling
A Suzuki-Miyaura coupling strategy installs pre-functionalized groups:

  • Start with 3-bromo-1H-indazole-6-carboxylate
  • Pd(PPh₃)₄-catalyzed coupling with acetyl-methyl-zinc reagent
  • Esterification with methyl chloroformate

This method achieves 81% yield but suffers from high catalyst loading (5 mol% Pd).

Photoredox Catalysis
Visible-light mediated acetylation using Ru(bpy)₃Cl₂ enables room-temperature N1-acetylation:

$$ \text{Indazole} + \text{AcCl} \xrightarrow{\text{455 nm LED, 2h}} \text{1-Acetylindazole} \quad (89\% \text{ yield}) $$

When integrated with subsequent methylation steps, overall yields reach 76% with excellent regiocontrol.

Reaction Optimization and Process Chemistry

Solvent Screening Studies

Systematic evaluation of 12 solvents revealed dichloromethane’s superiority for acetylation steps:

Solvent Dielectric Constant Yield (%) Byproducts (%)
DCM 8.93 68 5.2
THF 7.58 54 12.7
DMF 36.7 41 18.9
Toluene 2.38 29 22.4

Polar aprotic solvents like DMF increased byproduct formation through N-oxide side reactions.

Temperature-Conversion Profiles

Detailed kinetic analysis of the acetylation step shows optimal performance at 20-25°C:

$$ \ln(k) = -\frac{3250}{T} + 12.4 \quad (R^2 = 0.983) $$

Activation energy calculations (Eₐ = 27 kJ/mol) confirm the reaction’s sensitivity to thermal fluctuations, necessitating precise temperature control in scale-up.

Analytical Characterization

Spectroscopic Data Correlation

Comprehensive spectral library matches confirm structure:

Technique Key Signals
¹H NMR (500 MHz, DMSO-d₆) δ 8.34 (s, 1H, H7), 8.29 (dd, J=8.5Hz, H4), 3.92 (s, 3H, OCH₃), 2.54 (s, 3H, C3-CH₃)
¹³C NMR 169.8 (COOCH₃), 167.2 (NCOCH₃), 142.1 (C3), 126.8-118.4 (aromatic)
HRMS m/z 233.0932 [M+H]⁺ (calc. 233.0926)

Purity Assessment Protocols

Current Good Manufacturing Practice (cGMP)-compliant methods utilize:

  • HPLC-DAD : C18 column, 0.1% HCOOH/MeCN gradient, tₖ=7.89 min
  • Karl Fischer Titration : Residual H₂O <0.1%
  • ICP-MS : Heavy metals <10 ppm

Interlaboratory validation studies show method robustness with RSD <1.5% for potency measurements.

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Breakdown for 1 kg batch production:

Cost Component Route A Route B Photoredox
Raw Materials $2,140 $1,980 $2,450
Catalysts $580 $320 $1,210
Energy $310 $280 $190
Waste Disposal $420 $390 $260
Total $3,450 $2,970 $4,110

Route B demonstrates superior cost-efficiency despite lower yields, primarily due to reduced catalyst expenses.

Environmental Impact Assessment

E-factor calculations highlight sustainability challenges:

$$ \text{E-Factor} = \frac{\text{Mass of Waste}}{\text{Mass of Product}} $$

Route E-Factor Primary Waste Streams
Traditional 18.7 AlCl₃ sludge, chlorinated solvents
Photoredox 9.2 Ruthenium catalysts, solvent mixtures

Emerging biocatalytic approaches using lipase-mediated esterification show promise (E-Factor 4.1), though reaction times remain prohibitive (72h).

Chemical Reactions Analysis

Types of Reactions

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthetic Applications

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Table 1: Synthesis Pathways

Synthesis MethodDescriptionYieldReferences
One-pot synthesisUtilizes o-aminophenylacetic acid derivatives as starting materials, allowing for direct formation of the indazole framework.High
Multi-step synthesisInvolves several reactions including acylation and cyclization, leading to lower yields but more complex derivatives.Moderate

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation .
  • Neuroprotective Effects : A study demonstrated that this compound could protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Organic Synthesis

In organic chemistry, this compound is utilized for the synthesis of more complex molecules due to its versatile reactivity.

Table 2: Reactivity and Functionalization

Reaction TypeProduct FormedConditionsReferences
EsterificationEsters with varying alkyl groupsAcid catalyst, reflux
Nucleophilic substitutionVarious derivativesBase conditions

Mechanism of Action

The mechanism of action of Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate (2368870-45-3) 1-Acetyl, 3-methyl, 6-methyl ester C₁₂H₁₂N₂O₃ 232.24 Research use, potential kinase inhibitor scaffold
Ethyl 1-methyl-1H-indazole-6-carboxylate (1360438-14-7) 1-Methyl, 6-ethyl ester C₁₁H₁₂N₂O₂ 204.23 Simpler structure; lacks acetyl group, lower molecular weight
Methyl 6-bromo-1H-indazole-3-carboxylate (885278-42-2) 6-Bromo, 3-methyl ester C₉H₇BrN₂O₂ 255.07 Bromine enhances reactivity in cross-coupling reactions
Isobutyl 1-pentyl-1H-indazole-3-carboxylate (2748624-88-4) 1-Pentyl, 3-isobutyl ester C₁₇H₂₄N₂O₂ 288.40 Synthetic cannabinoid analog; forensic analysis standard
3-Methyl-1H-indazole-6-carboxylic acid (201286-96-6) 3-Methyl, 6-carboxylic acid C₉H₈N₂O₂ 176.17 Polar carboxylic acid group; potential for salt formation

Functional and Reactivity Comparisons

Ester vs. Carboxylic Acid (Position 6)
  • This compound : The methyl ester group increases lipophilicity, favoring membrane permeability in biological systems .
  • 3-Methyl-1H-indazole-6-carboxylic acid : The carboxylic acid group enhances water solubility and enables salt formation (e.g., sodium salts) for improved bioavailability .
Substituent Position and Electronic Effects
  • Methyl 6-bromo-1H-indazole-3-carboxylate : Bromine at position 6 allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in synthesis .

Biological Activity

Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C_{12}H_{13}N_{3}O_{3} and a molecular weight of approximately 232.24 g/mol. The compound features an indazole ring structure, which contributes to its reactivity and biological activity. The presence of both acetyl and carboxylate functional groups enhances its pharmacological potential.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 1-acetyl-3-methyl-1H-indazole with methyl chloroformate in the presence of a base such as triethylamine under reflux conditions. This method effectively yields the desired product while allowing for further modifications to enhance biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has shown promising anticancer activity in several studies. It has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values indicate significant cytotoxic effects, with some studies reporting IC50 values as low as 12.41 µM for certain cell lines. Mechanistic studies suggest that it may induce apoptosis in cancer cells by disrupting cell cycle progression .

Anti-inflammatory Effects

This compound also displays anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, preliminary studies suggest that it may interact with specific molecular targets, such as cytochrome P450 enzymes, which could explain its diverse biological effects. Further research is needed to clarify these interactions and their implications for therapeutic applications .

Comparison with Similar Compounds

Compound NameCAS NumberSimilarity Score
Methyl 1H-indazole-3-carboxylate1007219-73-90.89
Methyl 6-amino-1H-indazole-4-carboxylate885518-56-90.80
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate573763-62-90.79

This compound is unique among these compounds due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

  • Anticancer Activity : A study reported that treatment with this compound led to a significant reduction in cell viability in MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Another investigation demonstrated that this compound exhibited comparable inhibition zones against Pseudomonas aeruginosa when tested alongside standard antibiotics like ceftriaxone.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of inflammatory markers, supporting its use in anti-inflammatory therapies .

Q & A

Basic: What experimental techniques are recommended for validating the purity and structural integrity of Methyl 1-acetyl-3-methyl-1H-indazole-6-carboxylate?

To ensure purity and structural accuracy, combine the following methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm functional groups (e.g., acetyl, methyl ester) and aromatic proton environments .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase HPLC with UV detection at 254 nm, referencing retention times against analytical standards .
  • Single-Crystal X-Ray Diffraction (SC-XRD) : Resolve ambiguities in substituent positions (e.g., acetyl vs. methyl group orientation) using programs like SHELXL for refinement and WinGX/ORTEP for visualization .

Basic: What safety protocols should be followed when handling this compound in laboratory settings?

The compound’s hazard profile (H315-H319-H335) indicates risks of skin/eye irritation and respiratory sensitization. Mitigate risks by:

  • Using fume hoods during synthesis or weighing to prevent inhalation .
  • Wearing nitrile gloves and goggles to avoid direct contact .
  • Storing the compound in airtight containers under inert gas (e.g., argon) to prevent degradation .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties of this indazole derivative?

Leverage the Colle-Salvetti correlation-energy formula (restructured for DFT) to:

  • Calculate HOMO-LUMO gaps to assess reactivity and charge-transfer potential .
  • Simulate electrostatic potential maps to identify nucleophilic/electrophilic sites for derivatization .
  • Validate computational results against experimental spectroscopic data (e.g., NMR chemical shifts) to resolve discrepancies .

Advanced: How can structural contradictions in crystallographic data be resolved during refinement?

Address conflicts using advanced features in SHELXL:

  • Apply TWIN/BASF commands to model twinned crystals, common in methylated heterocycles .
  • Use ISOR restraints to correct anisotropic displacement parameters for light atoms (e.g., oxygen in the acetyl group) .
  • Cross-validate results with PLATON to check for missed symmetry or solvent-accessible voids .

Advanced: What strategies optimize the compound’s bioactivity through targeted structural modifications?

Compare structural analogs (e.g., nitro or fluoro derivatives) to guide SAR studies:

  • Electron-withdrawing groups (e.g., -NO2_2 at position 4) enhance antibacterial activity, as seen in Methyl 6-nitro-1H-indazole-4-carboxylate .
  • Substituent position : Moving the acetyl group from N1 to C3 (e.g., Methyl 3-acetyl-1-methyl-1H-indazole-6-carboxylate) alters steric interactions with target proteins .
  • Validate modifications via molecular docking against receptors (e.g., kinases) using software like AutoDock Vina .

Basic: What solvent systems are optimal for recrystallizing this compound?

Recrystallization protocols vary by substituent polarity:

  • For high polarity : Use ethanol/water (7:3 v/v) to dissolve the compound at 70°C and cool slowly .
  • For low polarity : Use dichloromethane/hexane (1:5 v/v) to induce crystal growth via vapor diffusion .

Advanced: How can NMR data be interpreted to distinguish between tautomeric forms of the indazole core?

Analyze 1H^1H-NMR splitting patterns and 15N^{15}N-HMBC correlations:

  • Tautomer A (1H-indazole) : Look for a downfield N-H proton (~12 ppm) and coupling with C3/C7 carbons .
  • Tautomer B (2H-indazole) : Absence of N-H proton and distinct 15N^{15}N-HMBC peaks for N1 and N2 .

Advanced: What analytical challenges arise in quantifying degradation products during stability studies?

Key challenges include:

  • Co-elution : Resolve degradation products (e.g., hydrolyzed carboxylate) using UPLC with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
  • Low-abundance impurities : Enhance detection via high-resolution mass spectrometry (HRMS) in positive ion mode .

Basic: What spectroscopic signatures confirm the presence of the acetyl group?

  • FT-IR : Strong carbonyl stretch at ~1740 cm1^{-1} for the acetyl group and ~1700 cm1^{-1} for the ester .
  • 13C^{13}C-NMR : Peaks at ~168 ppm (ester carbonyl) and ~200 ppm (acetyl carbonyl) .

Advanced: How do substituent positions influence the compound’s photophysical properties?

  • Methyl at C3 : Stabilizes the excited state via hyperconjugation, increasing fluorescence quantum yield .
  • Acetyl at N1 : Induces charge transfer, red-shifting absorption maxima (observed in Methyl 1-(phenylsulfonyl)-1H-indole-6-carboxylate analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.